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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to using Fluo-3 AM, a widely utilized

fluorescent indicator, for the measurement of intracellular calcium ([Ca²⁺]i). This document

details the principles of Fluo-3 AM, experimental protocols for its use, and data interpretation

guidelines to assist researchers in obtaining accurate and reproducible results in cell-based

assays.

Introduction to Fluo-3 AM
Fluo-3 is a fluorescent dye used to quantify intracellular calcium concentrations.[1] Its

acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant derivative that can be passively

loaded into live cells.[2] Once inside the cell, intracellular esterases cleave the AM group,

trapping the active, calcium-sensitive form, Fluo-3, in the cytoplasm.[3] Fluo-3 exhibits a large

fluorescence intensity increase of over 100-fold upon binding to Ca²⁺, making it a sensitive

indicator for detecting changes in intracellular calcium levels.[4] It is excited by the 488 nm

argon-ion laser line and has a maximum emission at approximately 526 nm.[5] Due to its

spectral properties and significant fluorescence enhancement, Fluo-3 is well-suited for various

applications, including flow cytometry, confocal microscopy, and high-throughput screening

(HTS).
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The workflow for using Fluo-3 AM to measure intracellular calcium involves several key steps.

First, the cell-permeant Fluo-3 AM is loaded into the cells. Inside the cell, cytosolic esterases

hydrolyze the AM ester, converting it into the membrane-impermeant Fluo-3. This active form

of the dye can then bind to free intracellular calcium ions. The binding of calcium to Fluo-3
induces a conformational change in the dye molecule, leading to a significant increase in its

fluorescence emission upon excitation. The resulting fluorescence intensity is directly

proportional to the intracellular calcium concentration, which can then be measured using a

fluorescence plate reader, flow cytometer, or fluorescence microscope.
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Caption: Mechanism of Fluo-3 AM action.
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Quantitative Data
The following tables summarize the key quantitative properties of Fluo-3 AM and its active

form, Fluo-3.

Property Value Reference(s)

Molecular Weight 1129.85 g/mol

Excitation (max) ~506 nm

Emission (max) ~526 nm

Dissociation Constant (Kd) for

Ca²⁺

In vitro: ~390-450 nM In situ:

~898 nM

Quantum Yield ~0.14-0.15 (at saturating Ca²⁺)

Fluorescence Increase >100-fold upon Ca²⁺ binding

Solubility Soluble in DMSO

Experimental Protocols
Protocol 1: Standard Fluo-3 AM Loading for Adherent
Cells
This protocol provides a general procedure for loading adherent cells with Fluo-3 AM.

Optimization of dye concentration, loading time, and temperature may be required for different

cell types.

Materials:

Fluo-3 AM (CAS 121714-22-5)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
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Probenecid (optional)

Adherent cells cultured in 96-well black-walled, clear-bottom plates

Procedure:

Prepare Stock Solutions:

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO. Store aliquots at

-20°C, protected from light and moisture.

Probenecid stock solution (optional): Prepare a 100-250 mM stock solution in a suitable

buffer. Probenecid can help to reduce the leakage of the de-esterified dye from the cells.

Prepare Loading Buffer:

On the day of the experiment, thaw the Fluo-3 AM stock solution.

For a final working concentration of 1-5 µM Fluo-3 AM, dilute the stock solution in a

physiological buffer such as HBSS.

To aid in the dispersion of Fluo-3 AM, Pluronic® F-127 can be added to the loading buffer

at a final concentration of ~0.02%. This can be achieved by mixing the Fluo-3 AM stock

solution with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.

If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

Cell Loading:

Remove the culture medium from the wells containing the adherent cells.

Wash the cells once with the physiological buffer.

Add the Fluo-3 AM loading buffer to the cells. For a 96-well plate, a volume of 100 µL per

well is typical.

Incubate the cells for 15-60 minutes at 20-37°C, protected from light. Optimal incubation

time and temperature should be determined empirically for each cell type. Lowering the
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temperature can help reduce dye compartmentalization.

Wash and De-esterification:

Remove the loading buffer and wash the cells twice with indicator-free medium (containing

probenecid if used during loading) to remove extracellular dye.

Add fresh indicator-free medium to the cells and incubate for at least 30 minutes at the

incubation temperature to allow for complete de-esterification of the intracellular Fluo-3
AM.

Fluorescence Measurement:

Measure the fluorescence intensity using a fluorescence plate reader, confocal

microscope, or flow cytometer with excitation at ~490 nm and emission at ~525 nm.

Protocol 2: In Situ Calibration of Intracellular Calcium
Concentration
To convert fluorescence intensity values to absolute intracellular calcium concentrations, an in

situ calibration is necessary. This protocol describes a method using an ionophore to determine

the minimum (Fmin) and maximum (Fmax) fluorescence signals.

Materials:

Cells loaded with Fluo-3

Physiological saline solution (e.g., HBSS) with and without Ca²⁺

Calcium ionophore (e.g., Ionomycin or A23187) stock solution (e.g., 10 mM in DMSO)

Calcium chelator (e.g., EGTA)

High calcium solution (e.g., physiological saline with 10 mM CaCl₂)

Procedure:

Baseline Fluorescence (F):
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After loading and de-esterification, acquire a baseline fluorescence measurement (F) from

the cells in physiological saline.

Maximum Fluorescence (Fmax):

Add the calcium ionophore (e.g., 5-10 µM Ionomycin) to the cells in the presence of a high

calcium solution.

Incubate for 5-10 minutes to equilibrate intracellular and extracellular Ca²⁺.

Record the maximum fluorescence intensity (Fmax).

Minimum Fluorescence (Fmin):

Wash the cells thoroughly with Ca²⁺-free physiological saline containing a calcium chelator

like EGTA (e.g., 5 mM).

Add fresh Ca²⁺-free saline with EGTA and the ionophore.

Incubate for 10-15 minutes to chelate all intracellular calcium.

Record the minimum fluorescence intensity (Fmin).

Calculation of [Ca²⁺]i:

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

Where Kd is the dissociation constant of Fluo-3 for Ca²⁺ in the intracellular environment

(note: this may differ from the in vitro value).

Signaling Pathway and Experimental Workflow
Visualization
G-Protein Coupled Receptor (GPCR) Signaling Leading
to Intracellular Calcium Release
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Fluo-3 AM is frequently used to study Gq-coupled GPCR signaling pathways, which lead to an

increase in intracellular calcium. The following diagram illustrates this common signaling

cascade.
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Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow for Measuring [Ca²⁺]i with Fluo-3
AM
The following diagram outlines the general experimental workflow for using Fluo-3 AM.
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Caption: Fluo-3 AM experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fluo-3 - Wikipedia [en.wikipedia.org]

2. biotium.com [biotium.com]

3. researchgate.net [researchgate.net]

4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]

5. Fluo-3 AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]

To cite this document: BenchChem. [Measuring Intracellular Calcium with Fluo-3 AM:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049327#measuring-intracellular-calcium-with-fluo-3-
am]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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